Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate
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Overview
Description
Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate is a complex organic compound that features a combination of pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate typically involves the reaction of 4-(2-pyridinyl)-2-pyrimidinyl phenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced derivatives with hydrogenated pyridine or pyrimidine rings.
Substitution: Amides or thioesters, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridine and pyrimidine rings allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(2-pyridinyl)quinoline: Known for its anticancer properties and selective cytotoxicity against certain cancer cell lines.
4-Hydroxy-2-quinolones: Valued for their pharmaceutical and biological activities, including their use as drugs and in the synthesis of related heterocycles.
Uniqueness
Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate stands out due to its unique combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-23-17(22)12-24-14-7-5-13(6-8-14)18-20-11-9-16(21-18)15-4-2-3-10-19-15/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLBRGKUAWBAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331421 |
Source
|
Record name | methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665726 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477857-18-4 |
Source
|
Record name | methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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